molecular formula C14H14Cl2N2O2 B12919696 4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one CAS No. 88093-50-9

4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one

Cat. No.: B12919696
CAS No.: 88093-50-9
M. Wt: 313.2 g/mol
InChI Key: LWOOZUYRJCGSHI-UHFFFAOYSA-N
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Description

4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a pyridazinone ring substituted with chloro, ethoxy, and ethyl groups

Preparation Methods

The synthesis of 4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Ethylation and ethoxylation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one can be compared with other similar compounds, such as:

    4-Chloro-5-(1-(4-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one: Similar structure but with a different position of the chloro group on the phenyl ring.

    4-Chloro-5-(1-(3-bromophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one: Similar structure but with a bromo group instead of a chloro group.

    4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of an ethyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can influence its chemical and biological properties.

Properties

CAS No.

88093-50-9

Molecular Formula

C14H14Cl2N2O2

Molecular Weight

313.2 g/mol

IUPAC Name

4-chloro-5-[1-(3-chlorophenyl)ethoxy]-2-ethylpyridazin-3-one

InChI

InChI=1S/C14H14Cl2N2O2/c1-3-18-14(19)13(16)12(8-17-18)20-9(2)10-5-4-6-11(15)7-10/h4-9H,3H2,1-2H3

InChI Key

LWOOZUYRJCGSHI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)OC(C)C2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

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